molecular formula C15H10ClN3O4S B8391890 N-(2-Chloro-quinolin-8-yl)-2-nitro-benzenesulfonamide

N-(2-Chloro-quinolin-8-yl)-2-nitro-benzenesulfonamide

Cat. No.: B8391890
M. Wt: 363.8 g/mol
InChI Key: ISZWXPMGIZRGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-quinolin-8-yl)-2-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C15H10ClN3O4S and its molecular weight is 363.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClN3O4S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(2-chloroquinolin-8-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C15H10ClN3O4S/c16-14-9-8-10-4-3-5-11(15(10)17-14)18-24(22,23)13-7-2-1-6-12(13)19(20)21/h1-9,18H

InChI Key

ISZWXPMGIZRGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion using route 14 general procedure 27, 2-nitrobenzene-1-sulfonyl chloride (800 mg, 3.65 mmol), 2-chloro-quinolin-8-ylamine (Intermediate 26), pyridine (0.67 ml, 0.8 mmol) and DMAP (cat.) in DCM (30 ml) gave the title compound (800 mg, 80%) after purification by column chromatography with DCM as the eluent.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.67 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
80%

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